molecular formula C16H15ClF3N5O2 B10861173 Voriconazole N-oxide (hydrochloride)

Voriconazole N-oxide (hydrochloride)

Cat. No.: B10861173
M. Wt: 401.77 g/mol
InChI Key: TUFSYNMLEUYAQZ-XVQZZTKGSA-N
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Description

Voriconazole N-oxide (hydrochloride) is a metabolite of voriconazole, a triazole antifungal medication. Voriconazole is widely used to treat serious fungal infections, particularly in immunocompromised patients. The N-oxide derivative is formed through the metabolic oxidation of voriconazole and is known to have distinct pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Voriconazole N-oxide is synthesized through the N-oxidation of voriconazole. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, often acetonitrile, and requires careful monitoring to ensure complete conversion to the N-oxide form .

Industrial Production Methods: In industrial settings, the production of voriconazole N-oxide involves large-scale oxidation processes. The use of continuous flow reactors and advanced monitoring systems ensures high yield and purity. The final product is often purified through crystallization or chromatography techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Voriconazole N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Voriconazole N-oxide has several applications in scientific research:

Mechanism of Action

Voriconazole N-oxide exerts its effects by inhibiting fungal cytochrome P450 enzymes, particularly 14-alpha sterol demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell lysis and death. The compound’s interaction with cytochrome P450 enzymes also affects its own metabolism and pharmacokinetics .

Comparison with Similar Compounds

Uniqueness: Voriconazole N-oxide is unique due to its specific metabolic pathway and the formation of distinct metabolites. Its pharmacokinetic profile, including its interaction with cytochrome P450 enzymes, sets it apart from other triazole antifungals .

Properties

Molecular Formula

C16H15ClF3N5O2

Molecular Weight

401.77 g/mol

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride

InChI

InChI=1S/C16H14F3N5O2.ClH/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18;/h2-5,7-10,25H,6H2,1H3;1H/t10-,16+;/m0./s1

InChI Key

TUFSYNMLEUYAQZ-XVQZZTKGSA-N

Isomeric SMILES

C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl

Canonical SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl

Origin of Product

United States

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